- Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor, Organic Process Research & Development, 2015, 19(7), 721-734
Cas no 928304-47-6 (4-Bromo-2,3-difluorotoluene)
4-Bromo-2,3-difluorotoluene Chemical and Physical Properties
Names and Identifiers
-
- BENZENE, 1-BROMO-2,3-DIFLUORO-4-METHYL-
- 1-Bromo-2,3-difluoro-4-methylbenzene (ACI)
- 1-Bromo-2,3-difluoro-4-methyl-benzene
- SCHEMBL10301570
- AKOS022179784
- SY240656
- 4-Bromo-2,3-difluorotoluene
- 1-Bromo-2,3-difluoro-4-methylbenzene
- CS-0188477
- EN300-193204
- AS-30488
- 928304-47-6
- 4-BROMO-2,3-DIFLUORO-TOLUENE
- MFCD21603711
-
- MDL: MFCD21603711
- Inchi: 1S/C7H5BrF2/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3
- InChI Key: DGQOAPHVNRUBOU-UHFFFAOYSA-N
- SMILES: FC1C(Br)=CC=C(C)C=1F
Computed Properties
- Exact Mass: 205.95427g/mol
- Monoisotopic Mass: 205.95427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 0Ų
4-Bromo-2,3-difluorotoluene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B678513-50mg |
4-Bromo-2,3-difluorotoluene |
928304-47-6 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B678513-100mg |
4-Bromo-2,3-difluorotoluene |
928304-47-6 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B678513-500mg |
4-Bromo-2,3-difluorotoluene |
928304-47-6 | 500mg |
$ 210.00 | 2022-06-06 | ||
| Apollo Scientific | PC501891-1g |
4-Bromo-2,3-difluorotoluene |
928304-47-6 | 98% | 1g |
£51.00 | 2025-02-21 | |
| Apollo Scientific | PC501891-5g |
4-Bromo-2,3-difluorotoluene |
928304-47-6 | 98% | 5g |
£167.00 | 2025-02-21 | |
| abcr | AB449485-250 mg |
4-Bromo-2,3-difluoro-toluene; . |
928304-47-6 | 250mg |
€117.60 | 2023-04-22 | ||
| abcr | AB449485-1 g |
4-Bromo-2,3-difluoro-toluene; . |
928304-47-6 | 1g |
€195.10 | 2023-04-22 | ||
| abcr | AB449485-5 g |
4-Bromo-2,3-difluoro-toluene; . |
928304-47-6 | 5g |
€578.10 | 2023-04-22 | ||
| eNovation Chemicals LLC | Y1214208-5g |
1-Bromo-2,3-difluoro-4-methylbenzene |
928304-47-6 | 95% | 5g |
$500 | 2024-07-23 | |
| Alichem | A010007565-250mg |
4-Bromo-2,3-difluorotoluene |
928304-47-6 | 97% | 250mg |
$499.20 | 2023-08-31 |
4-Bromo-2,3-difluorotoluene Production Method
Production Method 1
4-Bromo-2,3-difluorotoluene Raw materials
4-Bromo-2,3-difluorotoluene Preparation Products
4-Bromo-2,3-difluorotoluene Suppliers
4-Bromo-2,3-difluorotoluene Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 4-Bromo-2,3-difluorotoluene
Recent Advances in the Application of 4-Bromo-2,3-difluorotoluene (CAS: 928304-47-6) in Chemical and Pharmaceutical Research
The compound 4-Bromo-2,3-difluorotoluene (CAS: 928304-47-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in synthetic chemistry and drug development. This halogenated aromatic compound serves as a crucial intermediate in the synthesis of various bioactive molecules, including potential therapeutic agents targeting infectious diseases and cancer. Recent studies have highlighted its role in facilitating efficient cross-coupling reactions, enabling the construction of complex molecular architectures with high precision.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of 4-Bromo-2,3-difluorotoluene as a key building block in the synthesis of novel kinase inhibitors. The compound's unique electronic properties, conferred by the bromo and difluoro substituents, were found to enhance the reactivity and selectivity of palladium-catalyzed Suzuki-Miyaura couplings. This advancement has opened new avenues for the development of targeted therapies, particularly in oncology, where kinase inhibition remains a cornerstone of treatment strategies.
Another significant application of 4-Bromo-2,3-difluorotoluene was reported in the field of antimicrobial drug discovery. A research team at the University of Cambridge utilized this compound as a precursor for the synthesis of fluorinated quinolone derivatives, which exhibited potent activity against multidrug-resistant bacterial strains. The incorporation of fluorine atoms, facilitated by the difluorotoluene moiety, was shown to improve the pharmacokinetic properties of these antimicrobial agents, including enhanced membrane permeability and metabolic stability.
The compound's role in materials science has also been explored, particularly in the development of organic electronic materials. A recent publication in Advanced Materials detailed how 4-Bromo-2,3-difluorotoluene derivatives can be employed as electron-deficient units in the design of n-type organic semiconductors. These materials demonstrate promising characteristics for use in organic field-effect transistors (OFETs) and photovoltaic devices, owing to their tunable electronic properties and good environmental stability.
From a synthetic chemistry perspective, methodological improvements in handling 4-Bromo-2,3-difluorotoluene have been reported. A 2024 study in Organic Process Research & Development presented optimized protocols for large-scale production and purification of this compound, addressing previous challenges related to its stability and reactivity. These process improvements have significantly enhanced the compound's accessibility for industrial applications while maintaining high purity standards required for pharmaceutical use.
Looking forward, the unique structural features of 4-Bromo-2,3-difluorotoluene continue to inspire innovative applications across multiple disciplines. Current research directions include its incorporation into metal-organic frameworks (MOFs) for catalytic applications and its use as a probe molecule in studying fluorine-specific biochemical interactions. As synthetic methodologies advance and our understanding of fluorine chemistry deepens, the importance of this versatile building block is expected to grow further in both academic and industrial settings.
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